2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane
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Overview
Description
2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a dioxane ring substituted with a methoxyphenylmethyl group and three methyl groups, making it a subject of interest in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of 4-methoxybenzyl alcohol with 4,4,6-trimethyl-1,3-dioxane-2-one under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the dioxane-2-one, followed by the elimination of water to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.
Reduction: The dioxane ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: 4-hydroxybenzyl derivative.
Reduction: 4,4,6-trimethyl-1,3-dioxane-2,5-diol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The dioxane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
- 4-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane
- 2-[(4-Chlorophenyl)methyl]-4,4,6-trimethyl-1,3-dioxane
- 2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane-2-one
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
5459-92-7 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O3/c1-11-10-15(2,3)18-14(17-11)9-12-5-7-13(16-4)8-6-12/h5-8,11,14H,9-10H2,1-4H3 |
InChI Key |
BMQOJWXNMVNFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)CC2=CC=C(C=C2)OC)(C)C |
Origin of Product |
United States |
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